molecular formula C19H22N4O5S B4183372 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide

Cat. No. B4183372
M. Wt: 418.5 g/mol
InChI Key: PWZCQIWSPQSGHQ-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in the development of new drugs and therapies. In

Mechanism of Action

MNPA works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting COX-2 activity, MNPA can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that MNPA can reduce inflammation and pain in animal models of arthritis and multiple sclerosis. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNPA in lab experiments is its ability to selectively inhibit COX-2 activity, which can reduce the risk of side effects associated with non-selective COX inhibitors. However, MNPA is relatively new and there is still limited information available on its safety and efficacy.

Future Directions

There are several future directions for research on MNPA. One potential area of research is the development of new drugs and therapies based on MNPA. Another area of research is the investigation of the safety and efficacy of MNPA in humans. Additionally, further studies are needed to explore the potential use of MNPA in the treatment of other inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, MNPA is a chemical compound that has gained significant attention in the field of scientific research. Its potential use in the development of new drugs and therapies for various inflammatory diseases and neurodegenerative disorders makes it an exciting area of research. While there is still limited information available on its safety and efficacy, further studies are needed to explore its full potential.

Scientific Research Applications

MNPA has been studied extensively for its potential use in the development of new drugs and therapies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis.

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-21-10-12-22(13-11-21)29(27,28)18-8-4-16(5-9-18)20-19(24)14-15-2-6-17(7-3-15)23(25)26/h2-9H,10-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZCQIWSPQSGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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